![molecular formula C16H14Cl3NO3 B3533529 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide](/img/structure/B3533529.png)
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
Overview
Description
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are known to inhibit the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide inhibits the activity of specific tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These enzymes are known to play a role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide blocks the downstream signaling pathways that contribute to the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has also been shown to modulate immune responses, reduce inflammation, and improve neurological function in animal models of autoimmune diseases and neurological disorders.
Advantages and Limitations for Lab Experiments
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying specific signaling pathways and cellular processes. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is also relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in lab experiments. It has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, the optimal concentration and duration of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide treatment can vary depending on the experimental system, which requires careful optimization for each specific experiment.
Future Directions
There are several future directions for research on 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide. One area of interest is the development of more selective tyrosine kinase inhibitors that target specific enzymes involved in disease pathways. Another area of interest is the use of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in combination with other drugs or therapies to enhance its efficacy and reduce off-target effects. Finally, there is a need for further investigation into the potential therapeutic applications of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in various diseases, including cancer, autoimmune diseases, and neurological disorders.
Scientific Research Applications
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neuroscience. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and neurological disorders. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been found to inhibit the activity of specific tyrosine kinases, which are known to play a role in the development and progression of cancer and other diseases.
properties
IUPAC Name |
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-3-23-15-11(18)6-9(7-12(15)19)16(21)20-13-8-10(17)4-5-14(13)22-2/h4-8H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQOWMYCJMHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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